3,3',4,5'-Tetrachlorosalicylanilide
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Overview
Description
3,3’,4,5’-Tetrachlorosalicylanilide is an organic compound known for its bacteriostatic properties. It is commonly used in various personal care products such as shampoos, soaps, and deodorants due to its antimicrobial activity . This compound is also utilized in industrial applications, including textile finishes and cooling fluids .
Preparation Methods
3,3’,4,5’-Tetrachlorosalicylanilide can be synthesized through the reaction of salicylanilide with chlorinating agents. One common method involves the use of zinc chloride as a catalyst to facilitate the chlorination process . The reaction typically occurs under controlled conditions to ensure the selective chlorination at the desired positions on the aromatic ring. Industrial production methods often involve large-scale chlorination processes with stringent quality control measures to produce high-purity 3,3’,4,5’-Tetrachlorosalicylanilide .
Chemical Reactions Analysis
3,3’,4,5’-Tetrachlorosalicylanilide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.
Substitution: Halogen substitution reactions can occur, where the chlorine atoms are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3,3’,4,5’-Tetrachlorosalicylanilide has a wide range of scientific research applications:
Chemistry: It is used as a metabolic uncoupler in studies related to microbial yield reduction and sludge management.
Biology: The compound is investigated for its effects on microbial activity and biofilm formation.
Medicine: Research explores its potential as an antimicrobial agent in various formulations.
Mechanism of Action
The mechanism by which 3,3’,4,5’-Tetrachlorosalicylanilide exerts its effects involves its role as a metabolic uncoupler. It disrupts the coupling between anabolism and catabolism in microbial cells, leading to reduced sludge yield and altered microbial activity . Additionally, it affects the sarcoplasmic reticulum calcium pump by modulating ATP hydrolysis and calcium uptake, which is crucial for its antimicrobial properties .
Comparison with Similar Compounds
3,3’,4,5’-Tetrachlorosalicylanilide is unique due to its specific chlorination pattern and its effectiveness as a metabolic uncoupler. Similar compounds include:
Properties
CAS No. |
34262-92-5 |
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Molecular Formula |
C13H7Cl4NO2 |
Molecular Weight |
351.0 g/mol |
IUPAC Name |
3,4-dichloro-N-(3,5-dichlorophenyl)-2-hydroxybenzamide |
InChI |
InChI=1S/C13H7Cl4NO2/c14-6-3-7(15)5-8(4-6)18-13(20)9-1-2-10(16)11(17)12(9)19/h1-5,19H,(H,18,20) |
InChI Key |
ZJIQNOMMMRNUEM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)NC2=CC(=CC(=C2)Cl)Cl)O)Cl)Cl |
Origin of Product |
United States |
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